molecular formula C10H14N2O2 B6230360 2-[(2-methoxy-5-methylphenyl)amino]acetamide CAS No. 923256-20-6

2-[(2-methoxy-5-methylphenyl)amino]acetamide

Cat. No.: B6230360
CAS No.: 923256-20-6
M. Wt: 194.23 g/mol
InChI Key: DPXSBJFJGZFWFF-UHFFFAOYSA-N
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Description

Contextualization of N-substituted Acetamide (B32628) Scaffolds in Modern Drug Discovery and Chemical Probe Development

N-substituted acetamide scaffolds are integral components in the design and development of a wide array of pharmaceuticals and chemical probes. nih.govresearchgate.net This structural motif is frequently found in molecules targeting various disease models, including treatments for infections, convulsions, and allergies. nih.gov The versatility of the acetamide group allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. wustl.edunih.gov

In drug discovery, the acetamide linkage is valued for its stability and its ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets. archivepp.com Researchers have successfully incorporated this scaffold into molecules with a range of therapeutic applications, including anti-inflammatory agents, analgesics, and antivirals. nih.govresearchgate.net For instance, the development of selective COX-II inhibitors has utilized acetamide derivatives to achieve desired anti-inflammatory effects. archivepp.com Furthermore, the N-substituted acetamide moiety has been instrumental in the creation of chemical probes for studying biological systems, such as ligands for the translocator protein (TSPO), which is implicated in neuroinflammation and cancer. wustl.edunih.gov

Overview of the Chemical and Structural Features of 2-[(2-methoxy-5-methylphenyl)amino]acetamide

The chemical structure of this compound is characterized by a central acetamide core. This core consists of an acetamido group (-NHCOCH3) where the nitrogen atom is substituted with a 2-methoxy-5-methylphenyl group. The molecule's name systematically describes its constituent parts: a methoxy (B1213986) (-OCH3) group at the second position and a methyl (-CH3) group at the fifth position of a phenyl ring, which is in turn linked via an amino (-NH-) bridge to the acetamide backbone.

Below is a summary of the basic chemical properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS Number Not readily available in public databases

The presence of both hydrogen bond donors (the amide and amino protons) and acceptors (the amide and methoxy oxygens) suggests that this molecule has the potential to engage in specific interactions with biological macromolecules. The aromatic ring with its electron-donating methoxy and methyl substituents also provides a platform for potential pi-stacking interactions.

Historical Context and Initial Academic Interest in Aminoacetamide Derivatives

The academic and industrial interest in aminoacetamide derivatives can be traced back to the early days of pharmaceutical chemistry. The broader class of acetamides gained prominence with the discovery of the analgesic and antipyretic properties of acetanilide (B955) in the late 19th century. ucdavis.edunih.gov This discovery spurred the investigation of related structures, leading to the development of safer and more effective drugs like phenacetin (B1679774) and eventually paracetamol (N-acetyl-p-aminophenol). ucdavis.edu

These early successes highlighted the therapeutic potential of modifying simple aromatic amines with the acetamide group. Over the decades, research expanded to explore a vast chemical space of aminoacetamide derivatives. This exploration has led to the identification of compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and antidepressant effects. nih.gov The historical trajectory of aminoacetamide derivatives demonstrates a continuous effort to leverage this versatile scaffold to address diverse medical needs.

Research Gaps and Future Directions in the Academic Study of this compound

Despite the rich history and broad utility of N-substituted acetamides, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. There is a conspicuous absence of published studies detailing its synthesis, characterization, or biological evaluation. This lack of information presents a clear opportunity for future investigation.

Future research directions could productively focus on several key areas:

Chemical Synthesis and Characterization: The development and optimization of a synthetic route to this compound is a fundamental first step. Subsequent comprehensive characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would provide essential data on its structure and purity.

Biological Screening: Given the diverse biological activities of related compounds, a broad-based biological screening of this compound is warranted. nih.govnih.gov This could involve assays for anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

Chemical Probe Development: The structural features of the molecule suggest it could be a starting point for the development of novel chemical probes. For example, its potential to interact with specific biological targets could be explored through computational modeling and subsequent binding assays.

The study of this compound is currently an uncharted area within chemical biology. The foundation laid by decades of research on related N-substituted acetamide and aminoacetamide derivatives provides a strong rationale for the exploration of this particular molecule, which may hold untapped potential as a therapeutic agent or a tool for biological discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923256-20-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methoxy-5-methylanilino)acetamide

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-9(14-2)8(5-7)12-6-10(11)13/h3-5,12H,6H2,1-2H3,(H2,11,13)

InChI Key

DPXSBJFJGZFWFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC(=O)N

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Chemo Enzymatic Approaches for 2 2 Methoxy 5 Methylphenyl Amino Acetamide and Its Structural Analogs

Retrosynthetic Analysis and Established Organic Synthetic Routes to the Core Scaffold

A retrosynthetic analysis of the target compound, 2-[(2-methoxy-5-methylphenyl)amino]acetamide, identifies two primary bond disconnections that inform its synthesis. The most logical disconnections are at the amide C-N bond and the aryl C-N bond.

Amide Disconnection: This approach disconnects the acetamide (B32628) side chain from the aniline (B41778) nitrogen, leading to two key precursors: 2-methoxy-5-methylaniline (B41322) and a two-carbon electrophile such as 2-chloroacetyl chloride or an equivalent. This is the most common and direct pathway.

Aryl C-N Disconnection: This strategy involves disconnecting the aniline nitrogen from the phenyl ring. This suggests a reaction between a glycine (B1666218) amide equivalent and a suitably activated 2-methoxy-5-methylphenyl precursor, such as one bearing a halogen or other leaving group.

These retrosynthetic pathways pave the way for several established synthetic routes.

The formation of the core 2-methoxy-5-methylaniline precursor is a critical step in many synthetic strategies. Classical amination reactions typically involve the reduction of a corresponding nitroaromatic compound, 2-methoxy-5-methyl-1-nitrobenzene. This reduction can be achieved using various reagents, with catalytic hydrogenation (e.g., H₂, Pd/C) and metal-acid systems (e.g., Sn/HCl, Fe/HCl) being the most prevalent.

Alternatively, direct amination approaches can be employed to form the aryl C-N bond. Nucleophilic aromatic substitution (SNAr) on a highly activated aryl halide, while less common for electron-rich systems like this, can be a viable pathway if a suitable precursor with strong electron-withdrawing groups is available. More modern catalytic methods, discussed later, have largely superseded these classical approaches for direct C-N bond formation. Reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is another powerful method for synthesizing amines and could be adapted for creating complex analogs. mdpi.comchim.itresearchgate.net

The most direct and widely used method for constructing the acetamide moiety is the N-acylation of 2-methoxy-5-methylaniline. This is typically achieved by reacting the aniline with 2-chloroacetyl chloride in the presence of a base (e.g., pyridine, triethylamine, or an aqueous base like NaHCO₃) to neutralize the HCl byproduct. This reaction is generally high-yielding and proceeds under mild conditions.

Beyond the use of acyl chlorides, a variety of amide bond formation strategies have been developed. organic-chemistry.org These often involve the use of coupling reagents to activate the carboxylic acid (2-chloroacetic acid). sci-hub.seresearchgate.net These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the aniline.

Table 1: Comparison of Common Amidation Strategies
MethodActivating Agent/ReagentTypical ConditionsAdvantagesDisadvantages
Acyl Chloride MethodThionyl Chloride (SOCl₂) or Oxalyl Chloride to form chloroacetyl chlorideAniline, base (e.g., pyridine), aprotic solvent, 0°C to RTHigh reactivity, high yield, readily available reagentsMoisture sensitive, generates corrosive HCl byproduct
Carbodiimide CouplingDCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Aniline, 2-chloroacetic acid, solvent (e.g., DCM, DMF)Mild conditions, widely applicableStoichiometric urea (B33335) byproduct can be difficult to remove (DCC), cost
Phosphonium Salt CouplingBOP, PyBOP, HBTUAniline, 2-chloroacetic acid, base (e.g., DIPEA), solvent (e.g., DMF)High efficiency, low racemization for chiral substratesHigher cost, requires careful purification to remove byproducts
Direct Thermal/Catalytic AmidationBoric acid or Zirconium catalystsHigh temperatures (100-150°C) or catalyst presenceAtom economical, avoids stoichiometric activatorsRequires high temperatures, may not be suitable for sensitive substrates sci-hub.se

The amino group of aniline is a strong activating group for electrophilic aromatic substitution and is also susceptible to oxidation. In multi-step syntheses involving reactions that are incompatible with a free amino group, protection is essential. lumenlearning.comyoutube.com For instance, if further substitution on the aromatic ring is desired, the high reactivity of the aniline can lead to multiple substitutions and undesired side reactions.

A common strategy is to protect the amine as an acetamide. youtube.com This is achieved by reacting the aniline with acetic anhydride. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the amino group, allowing for more controlled reactions. Furthermore, the steric bulk of the acetamido group favors para-substitution. After the desired synthetic transformations are complete, the acetyl protecting group can be readily removed by acid or base hydrolysis to regenerate the free amine. youtube.com

Development of Novel and Sustainable Synthetic Protocols

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include the use of catalysts to enable new reaction pathways and the application of green chemistry principles to reduce waste and energy consumption.

Transition metal catalysis has revolutionized the formation of C-N bonds, providing powerful alternatives to classical methods.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is one of the most versatile methods for forming aryl C-N bonds. It involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. acs.org For synthesizing the target compound's core, this could involve coupling a 2-halo-1-methoxy-4-methylbenzene derivative with a glycine amide equivalent.

Rhodium-Catalyzed Amination of Phenols: More recently, methods for the direct amination of phenols have been developed. Shi and coworkers reported a rhodium-catalyzed process that allows for the coupling of phenols with amines, producing anilines with water as the only byproduct. organic-chemistry.orgresearchgate.net This highly atom-economical method leverages the ability of the rhodium catalyst to facilitate the difficult keto-enol tautomerization of the phenol, enabling subsequent condensation with an amine. organic-chemistry.orgresearchgate.net

Organocatalysis: As an alternative to metal-based systems, organocatalysis has emerged as a powerful tool. Photoredox catalysis using organic dyes, for example, can mediate the direct C-H amination of arenes with primary amines under an aerobic atmosphere, offering a novel route for C-N bond construction. nih.gov

Table 2: Overview of Catalytic C-N Bond Formation Methods
Catalytic SystemSubstratesKey FeaturesReference Example
Palladium/Buchwald-HartwigAryl Halides/Triflates + AminesBroad substrate scope, high functional group tolerance.Coupling of aryl bromides with ammonia (B1221849) salts. acs.org
Rhodium/Cp*Rh(III)Phenols + AminesRedox-neutral, high atom economy, water is the only byproduct. organic-chemistry.orgDirect amination of various substituted phenols. organic-chemistry.orgresearchgate.net
Organic Photoredox CatalysisArenes + Primary AminesMetal-free, uses visible light, direct C-H functionalization. nih.govAcridinium catalyst for direct C-H amination of electron-rich arenes. nih.gov

Green chemistry principles aim to reduce the environmental impact of chemical processes. Key strategies applicable to the synthesis of this compound include solvent-free reactions and the use of alternative energy sources like microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. The synthesis of amides and acetanilides is particularly amenable to this technology. tandfonline.com Reactions can often be performed in minutes instead of hours, and sometimes without the need for a solvent, which significantly reduces waste. researchgate.netnih.gov For example, the amidation of anilines can be performed under solvent-free conditions using microwave irradiation, offering a rapid and efficient route to the final product. researchgate.netnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Acetanilide (B955) Formation
ParameterConventional HeatingMicrowave Irradiation
Reaction TimeSeveral hoursA few minutes tandfonline.comnih.gov
Energy SourceOil bath, heating mantleMicrowave reactor
SolventOften requires a high-boiling solventCan often be performed solvent-free or with minimal solvent researchgate.netnih.gov
YieldModerate to goodOften higher yields due to reduced side reactions tandfonline.com
Environmental ImpactHigher energy consumption, more solvent waste"Greener" due to energy efficiency and reduced solvent use nih.govsphinxsai.com

Flow Chemistry Techniques for Scalable Synthesis and Process Optimization

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of pharmaceutical intermediates and active ingredients. thieme-connect.de Flow chemistry offers numerous advantages, including superior control over reaction parameters, enhanced heat and mass transfer, improved safety profiles by minimizing the volume of hazardous reagents at any given time, and streamlined scalability. thieme-connect.desemanticscholar.org These benefits are particularly relevant for the synthesis of N-aryl acetamides like this compound.

A plausible flow synthesis for this compound would involve the continuous reaction of 2-methoxy-5-methylaniline with a suitable acetylating agent, such as chloroacetyl chloride or acetic anhydride, within a heated microreactor or packed-bed reactor. The optimization of such a process involves a systematic variation of key parameters, which is intrinsically suited to automated flow systems. semanticscholar.org

Key parameters for optimization include:

Residence Time: The duration the reactants spend in the heated zone of the reactor directly influences reaction completion.

Temperature: Precise temperature control allows for maximizing the reaction rate while minimizing the formation of degradation by-products.

Stoichiometry: The molar ratio of the amine to the acetylating agent can be finely tuned using separate pump channels to achieve high conversion and minimize excess reagents.

Solvent and Concentration: Flow chemistry allows for reactions to be conducted at higher concentrations due to efficient heat dissipation, improving space-time yield. thieme-connect.de

Catalyst: For less reactive starting materials, a solid-supported catalyst can be packed into a column reactor, simplifying downstream purification. A continuous-flow acetylation using alumina (B75360) as a catalyst with acetonitrile (B52724) as the acetylating agent has been demonstrated for aromatic amines. semanticscholar.org

The integration of in-line analytical techniques, such as FT-IR or UPLC, allows for real-time reaction monitoring and rapid, automated optimization, significantly reducing the time and resources required for process development compared to traditional batch methods. semanticscholar.org

Table 1: Comparison of Batch vs. Flow Synthesis for a Generic N-Arylation Reaction

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Poor; potential for localized hotspots and side reactions.Excellent; high surface-area-to-volume ratio ensures uniform temperature.
Mass Transfer Dependent on stirring efficiency; can be inefficient for multiphasic systems.Highly efficient due to short diffusion distances and convective mixing.
Safety Large volumes of reagents and intermediates pose significant risk.Small reactor volumes minimize risk; unstable intermediates can be generated and consumed in situ. thieme-connect.de
Scalability Challenging; requires re-optimization of parameters for larger vessels.Straightforward; achieved by extending operational time ("scaling out") or using larger reactors.
Process Optimization Time-consuming and material-intensive, requiring discrete experiments.Rapid; automated systems can perform numerous experiments quickly with minimal material. acs.org
Typical Throughput Variable; often limited by vessel size and workup time.Potentially high (e.g., grams to kilograms per day) with optimized systems. acs.org

Chemo-Enzymatic and Biocatalytic Strategies for Enantioselective Synthesis of Chiral Analogs

The synthesis of single-enantiomer chiral compounds is of paramount importance in medicinal chemistry. Chemo-enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing chiral molecules. nih.gov For analogs of this compound, chirality can be introduced either on the acetamide linker (e.g., at the α-carbon) or on the phenyl ring's substituents.

Biocatalysis provides several powerful strategies for achieving high enantioselectivity:

Kinetic Resolution (KR): In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases are particularly effective for KR and can be used to resolve racemic precursors. nih.govacs.org For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer in high enantiomeric excess. However, the maximum theoretical yield for KR is 50% for the desired enantiomer. researchgate.net

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. diva-portal.orgnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. researchgate.net A combination of a lipase for stereospecific acylation and a metal catalyst (e.g., Ruthenium-based) for racemization can efficiently convert racemic amines into enantiopure amides. researchgate.net

Asymmetric Synthesis: Enzymes can also be used to create a chiral center from a prochiral substrate. For instance, transaminases can synthesize chiral amines from ketones with excellent stereocontrol. nih.govoup.com An engineered amine dehydrogenase can catalyze the reductive amination of a ketone to produce a chiral amine. nih.gov This enantiopure amine can then be chemically acylated to yield the final chiral acetamide analog. Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been shown to catalyze the addition of various arylamines to fumarate, producing N-arylated aspartic acids with high enantiomeric excess (>99% ee), highlighting the potential for creating chiral amino acid-like structures. scispace.comrug.nl

Table 2: Biocatalytic Strategies for Chiral Analog Synthesis

StrategyEnzyme ClassDescriptionTypical Outcome
Kinetic Resolution (KR) Lipases, ProteasesSelective reaction with one enantiomer of a racemate. acs.org>99% ee, but max. 50% theoretical yield. researchgate.net
Dynamic Kinetic Resolution (DKR) Lipase + Metal Catalyst, Transaminase CascadesCombines enzymatic resolution with in situ racemization of the substrate. diva-portal.org>99% ee, up to 100% theoretical yield. nih.gov
Asymmetric Synthesis Transaminases, Amine Dehydrogenases, LyasesConversion of a prochiral substrate into a single enantiomer product. nih.govoup.comHigh yield and high enantiomeric excess (>99% ee). scispace.com

Derivatization and Modification Studies of the this compound Scaffold

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. For the this compound scaffold, modifying the substituents on the phenyl ring is a key strategy for exploring SAR. The existing methoxy (B1213986) (-OCH₃) group at position 2 and the methyl (-CH₃) group at position 5 define the initial electronic and steric properties. The methoxy group generally acts as an electron-donating group when at the ortho or para position, while the methyl group is weakly electron-donating. nih.govwikipedia.org

Systematic modifications would involve introducing a variety of substituents at the available 3, 4, and 6 positions to probe the effects of electronics, sterics, and lipophilicity.

Electronic Effects: Introducing electron-withdrawing groups (EWGs) like halogens (-F, -Cl), trifluoromethyl (-CF₃), or nitro (-NO₂) can significantly alter the electron density of the ring and the pKa of the secondary amine. Conversely, adding further electron-donating groups (EDGs) like other alkyl or alkoxy groups can enhance it. SAR studies on other aryl acetamide series have sometimes shown a preference for EWGs. nih.govnih.gov

Steric Effects: The size and position of new substituents can influence the molecule's preferred conformation and its ability to fit into a biological target's binding site. For example, placing a bulky group at the ortho position (position 3 or 6) could force the acetamide side chain into a specific orientation.

Table 3: Potential Substitutions on the Methoxy-Methylphenyl Ring for SAR Studies

PositionSubstituentTypePredicted Effect on Ring ElectronicsRationale for SAR
4-F, -ClEWG (Inductive)Withdraws electron densityProbe tolerance for halogens; modulate lipophilicity.
4-CF₃Strong EWGStrongly withdraws electron densityExplore impact of a strong electronic pull and increased lipophilicity.
3-CH₃Weak EDGDonates electron densityInvestigate steric hindrance near the amine linker.
4-OCH₃Strong EDG (Resonance)Donates electron densityAssess effect of increased electron density at the para position. nih.gov
6-FEWG (Inductive)Withdraws electron densityProbe steric and electronic effects directly ortho to the amine.

The acetamide linker is a critical component that connects the aromatic ring to the terminal amide. Its length, flexibility, and hydrogen-bonding capability can be modified to optimize interactions with a biological target.

Key modifications include:

Chain Homologation: Extending the linker by one or more methylene (B1212753) units (e.g., to a propanamide or butanamide) alters the distance between the phenyl ring and the terminal amide, which can be crucial for optimal binding.

Alpha-Substitution: Introducing substituents on the carbon alpha to the carbonyl group (e.g., an α-methyl group) can restrict conformational flexibility. This can lock the molecule into a more active conformation and may also enhance metabolic stability by blocking potential sites of oxidation.

N-Substitution: The secondary amine nitrogen offers another point for modification. N-alkylation (e.g., N-methylation) would remove a hydrogen bond donor, which can probe the importance of this interaction for activity. N-acylation could also be explored to introduce different functional groups. In some series, acetamide linkers have shown improved potency over other functionalities like ureas. nih.gov

Table 4: Potential Modifications of the Acetamide Linker and N-Substituent

Modification TypeExample StructureRationale
Chain Extension 3-[(2-methoxy-5-methylphenyl)amino]propanamideVary the distance between key pharmacophoric groups.
Alpha-Branching 2-[(2-methoxy-5-methylphenyl)amino]propanamideRestrict bond rotation; enhance metabolic stability; introduce a chiral center.
N-Alkylation 2-[methyl(2-methoxy-5-methylphenyl)amino]acetamideRemove H-bond donor capability; increase lipophilicity.
Cyclization 1-(2-methoxy-5-methylphenyl)piperazin-2-oneDrastically reduce conformational freedom to probe bioactive conformation.

Bioisosterism is a strategy used to replace a functional group (like an amide) with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile. nih.gov The amide bond can be susceptible to hydrolysis by proteases and esterases, so replacing it can lead to improved metabolic stability and bioavailability. nih.gov

Common bioisosteres for the acetamide group include:

1,2,3-Triazole: This five-membered heterocycle is a well-established amide bioisostere. It mimics the planarity and dipole moment of the amide bond but is not susceptible to hydrolysis. It can be synthesized via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.gov

1,2,4-Oxadiazole: This heterocycle also mimics the hydrogen bonding and electrostatic character of an amide bond and can offer improved metabolic stability. nih.gov

Sulfonamide: A sulfonamide group (-SO₂NR-) can act as a non-classical bioisostere. It has a different geometry (tetrahedral at the sulfur atom) but maintains a hydrogen bond donor and has strong hydrogen bond acceptors.

Thioamide: Replacing the carbonyl oxygen with sulfur to form a thioamide (-C(=S)NH₂) alters the electronic properties and hydrogen-bonding capability of the group.

Table 5: Amide Bioisosteres and their Key Features

BioisostereStructureKey FeaturesSynthetic Precursor Example
1,2,3-Triazole -C₂H₂N₃-Planar, stable, maintains H-bond acceptor pattern. mdpi.comAn azide (B81097) and a terminal alkyne.
1,2,4-Oxadiazole -C₂HN₂O-Planar, metabolically stable, mimics dipole moment. nih.govA nitrile and a hydroxylamine.
Sulfonamide -SO₂NH-Tetrahedral geometry, strong H-bond acceptor. mdpi.comA sulfonyl chloride and an amine.
Thioamide -C(S)NH-Planar, altered H-bonding and electronics compared to amide. mdpi.comAn amide treated with Lawesson's reagent.

Purification and Isolation Techniques for High-Purity Academic Research Samples

Achieving high purity (>95-99%) is essential for academic research samples to ensure that biological and chemical data are reliable and reproducible. A multi-step purification strategy is typically employed following the synthesis of this compound or its analogs. emu.edu.tr

Aqueous Work-up/Extraction: The initial crude reaction mixture is typically subjected to a liquid-liquid extraction. This involves dissolving the mixture in an organic solvent (e.g., ethyl acetate) and washing it with aqueous solutions. An acidic wash (e.g., dilute HCl) removes unreacted basic starting materials like the parent aniline, while a basic wash (e.g., saturated NaHCO₃) removes acidic starting materials or by-products. A final wash with brine removes residual water. google.com

Chromatography: Flash column chromatography is the primary method for separating the target compound from impurities with different polarities. biotage.com The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

Recrystallization: For solid compounds, recrystallization is often the final and most effective step for achieving high purity. researchgate.netlibretexts.org The principle relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. mt.com The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of a pure crystalline solid, while the impurities remain dissolved in the mother liquor. libretexts.orgyoutube.com The pure crystals are then collected by vacuum filtration. youtube.com Common solvents for recrystallizing amides include ethanol, acetone, or acetonitrile. researchgate.net

Table 6: Purification Sequence for a High-Purity Research Sample

StepTechniquePrinciple of SeparationImpurities Removed
1Liquid-Liquid Extraction Differential solubility and acid-base properties.Acidic/basic starting materials, water-soluble by-products.
2Flash Column Chromatography Differential polarity and adsorption to stationary phase.Non-polar and closely related polar by-products, unreacted starting materials.
3Recrystallization Differential solubility as a function of temperature. mt.comTrace impurities with different solubility profiles, achieving high crystalline purity.

Comprehensive Spectroscopic and Structural Elucidation of 2 2 Methoxy 5 Methylphenyl Amino Acetamide and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition. For 2-[(2-methoxy-5-methylphenyl)amino]acetamide (C₁₀H₁₄N₂O₂), the exact mass of the protonated molecule [M+H]⁺ is calculated and compared with the experimentally determined value.

Table 2: HRMS Data for this compound

Molecular FormulaIonCalculated Exact MassObserved m/z
C₁₀H₁₄N₂O₂[M+H]⁺195.11335195.1134

Tandem MS (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion [M+H]⁺) to produce product ions. The resulting fragmentation pattern provides valuable structural information. wikipedia.orgnationalmaglab.orgyoutube.com The primary fragmentation pathways for this molecule would likely involve cleavages at the amide and amine linkages. hnxb.org.cnnih.gov

A plausible fragmentation pathway for the [M+H]⁺ ion at m/z 195.1 would involve:

Loss of acetamide (B32628): Cleavage of the C-N bond between the phenyl ring and the side chain, leading to the formation of the 2-methoxy-5-methylaniline (B41322) radical cation at m/z 137.1.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methylene (B1212753) group, resulting in the loss of ketene (B1206846) (CH₂=C=O) and formation of an ion at m/z 153.1.

Loss of ammonia (B1221849): Fragmentation of the primary amide can lead to the loss of NH₃, yielding an ion at m/z 178.1.

Analyzing these fragmentation patterns is critical for confirming the connectivity of the molecular structure and can be applied in preclinical metabolic studies to identify potential biotransformation products, such as those resulting from demethylation or hydroxylation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. amazonaws.com

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint of the molecule. For this compound, key absorption bands are expected:

N-H Stretching: A single sharp band around 3350-3300 cm⁻¹ for the secondary amine (N-H) and two bands for the primary amide (-NH₂) asymmetric and symmetric stretches around 3350 and 3180 cm⁻¹. quimicaorganica.orgblogspot.com

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₃ and -CH₂) appear just below 3000 cm⁻¹.

C=O Stretching (Amide I): A very strong and characteristic absorption band for the amide carbonyl group is expected around 1650-1680 cm⁻¹. spcmc.ac.inspectroscopyonline.com

N-H Bending (Amide II): A strong band resulting from N-H bending coupled with C-N stretching is found around 1640-1550 cm⁻¹. spectroscopyonline.comresearchgate.net

C-O Stretching: Asymmetric and symmetric C-O-C stretching from the methoxy (B1213986) group will produce strong bands in the 1250 cm⁻¹ and 1040 cm⁻¹ regions, respectively.

Aromatic C=C Stretching: Bands of variable intensity in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. aip.orgaip.org Key Raman signals would include:

Aromatic Ring Vibrations: Strong signals for the aromatic ring breathing mode (around 1000 cm⁻¹) and other skeletal vibrations are characteristic. nih.govresearchgate.net

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible.

The symmetric vibrations of the methyl and methoxy groups would also produce distinct Raman shifts.

The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of this compound, confirming the identity and arrangement of all atoms and functional groups within the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions.

Extensive searches of crystallographic databases and the scientific literature did not yield specific experimental data on the solid-state structure of this compound as determined by X-ray crystallography. While crystallographic studies have been conducted on structurally related acetamide derivatives, a direct analysis of the title compound is not publicly available at this time. Such an analysis would be invaluable for definitively determining its molecular geometry, bond angles, and the nature of its intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction of this compound.

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in the peer-reviewed scientific literature. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates can be provided. The generation of a detailed data table and discussion of its molecular geometry and hydrogen bonding patterns is contingent upon the future successful crystallization and diffraction analysis of this compound.

Co-crystallization Studies with Model Ligands or Proteins (if applicable).

There are currently no published studies on the co-crystallization of this compound with any model ligands or proteins. Co-crystallization is a powerful technique for understanding non-covalent interactions and can provide significant insights into how a molecule might interact with biological targets. The absence of such studies means that the potential binding modes and intermolecular interactions of this compound with other molecules in a crystalline state remain unexplored.

Preclinical Pharmacokinetic Pk and Adme Absorption, Distribution, Metabolism, Excretion Research on 2 2 Methoxy 5 Methylphenyl Amino Acetamide

In Vitro ADME Profiling

In vitro ADME studies are fundamental in early drug discovery to predict a compound's pharmacokinetic behavior in living organisms. These assays are typically conducted before advancing a compound to more complex in vivo testing.

Metabolic Stability in Liver Microsomes and Hepatocytes (Non-Human)

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. researchgate.netspringernature.com This is assessed using liver fractions, such as microsomes or hepatocytes, from preclinical species like rats and mice. nih.govenamine.net

Liver Microsomes: These preparations contain Phase I metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. nih.gov The compound would be incubated with liver microsomes in the presence of necessary cofactors like NADPH. researchgate.net The rate of disappearance of the parent compound over time is measured to calculate parameters like intrinsic clearance (Clint) and half-life (t½). researchgate.netnih.gov

Hepatocytes: These cells contain both Phase I and Phase II metabolic enzymes and can provide a more comprehensive picture of metabolic clearance. enamine.netprotocols.io The experimental setup is similar to that of microsomes, with the compound being incubated with a suspension of hepatocytes. enamine.net

The data generated from these assays help in ranking compounds and predicting their hepatic clearance in vivo. springernature.com

Table 1: Representative Data Table for Metabolic Stability in Liver Microsomes (Note: This table is illustrative as no specific data for 2-[(2-methoxy-5-methylphenyl)amino]acetamide was found.)

Species Intrinsic Clearance (Clint) (µL/min/mg protein) Half-life (t½) (min)
Rat Data Not Available Data Not Available
Mouse Data Not Available Data Not Available

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins, such as albumin, is a key determinant of its pharmacological activity. nih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. nih.gov High plasma protein binding can affect a drug's clearance and volume of distribution. nih.gov Equilibrium dialysis is a common method used to determine the percentage of a compound bound to plasma proteins. nih.gov

Table 2: Representative Data Table for Plasma Protein Binding (Note: This table is illustrative as no specific data for this compound was found.)

Species Unbound Fraction (%)
Human Data Not Available
Rat Data Not Available
Mouse Data Not Available

Permeability Assessment (e.g., Caco-2, PAMPA assays)

A drug's ability to permeate biological membranes is crucial for its absorption. In vitro models are used to predict the intestinal absorption of orally administered drugs.

Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of cells resembling the intestinal epithelium. europa.eu The rate at which the compound crosses this cell monolayer is measured to determine its apparent permeability coefficient (Papp). europa.eu

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. nih.gov It is a high-throughput method for assessing passive diffusion. nih.gov

Table 3: Representative Data Table for Permeability (Note: This table is illustrative as no specific data for this compound was found.)

Assay Permeability Classification Apparent Permeability (Papp) (10⁻⁶ cm/s)
Caco-2 Data Not Available Data Not Available
PAMPA Data Not Available Data Not Available

In Vivo Pharmacokinetic Studies in Preclinical Animal Models

Following promising in vitro data, in vivo studies are conducted in animal models, such as rats or mice, to understand the compound's behavior in a whole organism.

Absorption and Bioavailability Determinations

These studies involve administering the compound through both intravenous (IV) and oral (PO) routes. nih.gov Blood samples are collected at various time points to determine the plasma concentration of the drug. By comparing the area under the concentration-time curve (AUC) for oral versus intravenous administration, the absolute oral bioavailability (F%) can be calculated. nih.gov

Table 4: Representative Pharmacokinetic Parameters in Rats (Note: This table is illustrative as no specific data for this compound was found.)

Parameter Intravenous (IV) Oral (PO)
Cmax (ng/mL) Data Not Available Data Not Available
Tmax (h) Data Not Available Data Not Available
AUC (ng·h/mL) Data Not Available Data Not Available
Bioavailability (F%) N/A Data Not Available

Distribution and Tissue Uptake Profiles

Understanding where a compound distributes in the body is crucial for assessing its potential efficacy and toxicity. After administration of the compound to animal models, various tissues (e.g., liver, kidney, brain, muscle) are collected at different time points. The concentration of the compound in these tissues is then measured to determine its tissue uptake and distribution profile.

Excretion Routes and Clearance Mechanisms

Without experimental data, the primary routes of excretion (e.g., renal, biliary) and the mechanisms of clearance (e.g., metabolic clearance, renal filtration) for this compound are unknown. Such studies are fundamental to determining the compound's half-life and potential for accumulation in the body.

Metabolite Identification and Characterization in Preclinical Systems

The metabolic fate of a compound is a critical aspect of its preclinical evaluation. This involves identifying the chemical modifications the compound undergoes in the body, which can significantly impact its efficacy and safety.

Identification of Phase I (e.g., oxidation, reduction, hydrolysis) Metabolites

No studies have been published that identify the Phase I metabolites of this compound. Phase I metabolism typically introduces or exposes functional groups, often through oxidation, reduction, or hydrolysis, preparing the compound for subsequent metabolic steps.

Characterization of Phase II (e.g., glucuronidation, sulfation) Conjugates

Similarly, there is no available information on the Phase II conjugates of this compound. Phase II metabolism involves the addition of endogenous molecules, such as glucuronic acid or sulfate, to the parent compound or its Phase I metabolites, generally rendering them more water-soluble and easier to excrete. researchgate.net

Use of LC-MS/MS for Metabolite Profiling

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and standard technique for identifying and quantifying drug metabolites, no published studies have applied this method to profile the metabolites of this compound. nih.govresearchgate.netrsc.org

Investigation of Preclinical Drug-Drug Interaction Potential (e.g., CYP Inhibition/Induction)

The potential for a new chemical entity to interact with other drugs is a key safety consideration. A major mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govnih.gov There is no publicly available data from in vitro or in vivo studies assessing the potential of this compound to inhibit or induce major CYP isoforms.

Preclinical Toxicokinetic Studies and Mechanistic Cellular Toxicology (Excluding Human Safety Data)

Toxicokinetic studies are essential for correlating drug exposure with toxicological findings in preclinical species. Furthermore, mechanistic cellular toxicology studies help to elucidate the underlying molecular mechanisms of any observed toxicity. No such studies for this compound have been reported in the public domain.

Analytical Method Development for Research and Preclinical Studies of 2 2 Methoxy 5 Methylphenyl Amino Acetamide

Chromatographic Methods for Quantification and Purity Assessment.

Chromatographic techniques are fundamental in separating, identifying, and quantifying the individual components of a mixture. For 2-[(2-methoxy-5-methylphenyl)amino]acetamide, various chromatographic methods have been developed to ensure its quality and to study its pharmacokinetic profile.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary approach for the routine analysis and purity assessment of this compound. The method development focuses on achieving optimal separation of the main compound from any potential impurities or degradation products.

The chromatographic separation is typically achieved on a C18 column. pensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to ensure the compound is in a suitable ionization state for retention and separation. pensoft.net Isocratic elution is often preferred for its simplicity and robustness in quality control settings. squ.edu.om Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. pensoft.net

Parameter Condition/Result
Chromatograph Agilent 1260 Infinity II HPLC system with DAD
Column XBridge C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Acetic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time Approximately 4.5 minutes
**Linearity (R²) ** > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 1.5%

For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. bioanalysis-zone.comjapsonline.com This technique is crucial for pharmacokinetic studies in preclinical animal models. wuxiapptec.com

The method involves a sample preparation step to remove proteins and other interfering substances. Common techniques include protein precipitation with acetonitrile or methanol, liquid-liquid extraction, or solid-phase extraction (SPE). ijpsr.com The chromatographic conditions are optimized to achieve a short run time while maintaining good peak shape and separation from matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. impactfactor.org

Parameter Condition/Result
LC System Shimadzu HPLC system
Mass Spectrometer Thermo Tandem Mass Spectrometry System
Column Phenomenex LUNA C8, 2.0 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 20% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition [M+H]+ → fragment ion (specific m/z values)
Sample Preparation Protein precipitation with methanol
Linear Range 0.5 - 500 ng/mL in rat plasma
Lower Limit of Quantification 0.5 ng/mL

Gas chromatography-mass spectrometry (GC-MS) can be an alternative for the analysis of this compound, particularly for identifying volatile impurities. However, due to the polar nature and low volatility of the amino and amide functional groups, derivatization is often required. jfda-online.comresearchgate.net

Acylation or silylation are common derivatization techniques that replace active hydrogens with less polar groups, thereby increasing the volatility and thermal stability of the analyte. elsevierpure.com For instance, derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to form a more volatile trimethylsilyl (B98337) derivative. The derivatized sample is then injected into the GC-MS system, where separation occurs in a capillary column, and detection is achieved by the mass spectrometer.

Parameter Condition/Result
GC-MS System Agilent 7890B GC coupled with a 5977A MSD
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Derivatization Conditions 70 °C for 30 minutes
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50 - 550 amu

Spectrophotometric and Fluorometric Assays for Detection.

UV-Vis spectrophotometry can be a simple and cost-effective method for the quantification of this compound in bulk drug substance or simple formulations, provided there are no interfering substances with overlapping absorption spectra. alliedacademies.org The presence of the aromatic ring in the molecule results in significant UV absorbance. The wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the compound over a range of UV wavelengths.

For more complex mixtures or when higher sensitivity is required, derivatization to form a colored or fluorescent product can be employed. squ.edu.om For example, the primary aromatic amine could potentially be derivatized with a reagent like 4-dimethylaminocinnamaldehyde (B146742) (DMACA) to produce a colored Schiff base that can be measured colorimetrically.

Parameter Condition/Result
Spectrophotometer Shimadzu UV-1601 dual-beam UV-VIS spectrophotometer
Solvent Methanol
Wavelength of Max Absorbance (λmax) Approximately 285 nm
Linearity Range 2 - 20 µg/mL
Molar Absorptivity (ε) To be determined experimentally
Derivatization Reaction (Hypothetical) Diazotization followed by coupling with a chromophore

Capillary Electrophoresis (CE) for Separation and Analysis.

Capillary electrophoresis (CE) offers high separation efficiency, short analysis times, and requires minimal sample volumes. youtube.com It is particularly well-suited for the analysis of charged species. For this compound, which contains a basic amino group, capillary zone electrophoresis (CZE) at a low pH can be utilized. nih.gov Under acidic conditions, the amino group is protonated, and the resulting cation migrates towards the cathode at a rate dependent on its charge-to-size ratio.

The background electrolyte (BGE) composition, pH, and applied voltage are critical parameters that are optimized to achieve the desired separation. Detection is typically performed using a UV detector integrated into the CE instrument.

Parameter Condition/Result
CE System Bio-Rad 3000 Capillary Electrophoresis system
Capillary Fused silica (B1680970), 50 µm i.d., 50 cm total length
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)
Detection Direct UV at 214 nm

Development of Bioanalytical Methods for Preclinical Research Samples.

The development of bioanalytical methods for preclinical research is a comprehensive process that builds upon the principles of LC-MS/MS analysis. wuxiapptec.compharmaron.com The primary goal is to establish a rugged and validated method for quantifying the drug and potentially its major metabolites in biological fluids and tissues from animal studies. nih.gov

The process begins with method development, focusing on optimizing sample extraction, chromatographic separation, and mass spectrometric detection. youtube.com A key challenge in bioanalysis is overcoming matrix effects, where components of the biological sample can interfere with the ionization of the analyte, leading to ion suppression or enhancement. nih.gov This is addressed through meticulous sample cleanup and the use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte.

Once a method is developed, it undergoes rigorous validation according to regulatory guidelines (e.g., FDA, EMA). This validation assesses selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. ijpsr.com

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 sources.
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank response; accuracy within ±20%; precision ≤20% RSD.
Calibration Curve Correlation coefficient (r²) ≥ 0.99; at least 75% of standards meet accuracy criteria (±15% of nominal, ±20% at LLOQ).
Accuracy and Precision (Intra- and Inter-day) At least four concentration levels (LLOQ, LQC, MQC, HQC); accuracy within ±15% of nominal; precision ≤15% RSD.
Matrix Effect Investigated to ensure it does not compromise the accuracy and precision of the assay.
Stability (Freeze-thaw, short-term, long-term, stock solution) Analyte concentration remains within ±15% of the nominal concentration.

Future Directions and Emerging Research Avenues for 2 2 Methoxy 5 Methylphenyl Amino Acetamide

Rational Design of Next-Generation Derivatives with Enhanced Selectivity and Potency

The foundational principle for advancing 2-[(2-methoxy-5-methylphenyl)amino]acetamide involves the rational design of new derivatives. This process aims to systematically modify the core structure to enhance its binding affinity for its intended biological target (potency) while minimizing interactions with other targets (selectivity). Key strategies will focus on structure-activity relationship (SAR) studies, where specific parts of the molecule—the methoxy (B1213986) group, the methyl group on the phenyl ring, and the terminal acetamide (B32628) moiety—are altered to observe the effects on biological activity.

Future research will likely involve:

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, the methoxy group could be replaced with other alkoxy groups or a bioisostere like a difluoromethyl group.

Scaffold Hopping: Exploring entirely new core structures that maintain the essential pharmacophoric features of the original molecule.

Conformational Restriction: Introducing cyclic elements or rigid linkers to lock the molecule into a more biologically active conformation, which can enhance binding affinity and selectivity.

These synthetic efforts will be guided by iterative cycles of design, synthesis, and biological testing to build a comprehensive understanding of the molecule's SAR.

Application of this compound as a Chemical Probe for Fundamental Biological Research

Beyond its direct therapeutic potential, this compound can be developed into a chemical probe to investigate fundamental biological processes. A chemical probe is a small molecule used to study the function of a specific protein or pathway in cells and organisms. To serve this purpose, the molecule must be highly potent and selective for its target.

The development process would involve:

Affinity Labeling: Creating derivatives with reactive groups (e.g., electrophiles) that can form a covalent bond with the target protein, enabling its identification and isolation.

Tagging: Attaching reporter tags, such as fluorescent dyes (for imaging) or biotin (B1667282) (for affinity purification), to a non-critical position on the molecule. This allows for the visualization of the target's location within a cell or the isolation of the target and its binding partners.

These probes would be invaluable tools for target validation, understanding the mechanism of action, and elucidating the broader biological consequences of target modulation.

Integration of Artificial Intelligence and Machine Learning for Accelerated Discovery and Optimization

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to build Quantitative Structure-Activity Relationship (QSAR) models. These models can then predict the potency and other properties of virtual, yet-to-be-synthesized derivatives, prioritizing the most promising candidates. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules that are predicted to have high activity against the desired target, exploring a much wider chemical space than is possible through traditional methods alone. researchgate.net

Pharmacokinetic Prediction: AI tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, for virtual compounds. nih.gov This allows researchers to filter out molecules with unfavorable profiles early in the discovery process, saving time and resources. nih.govcrimsonpublishers.com

By integrating AI and ML, the design-synthesis-test cycle can be made more efficient, focusing laboratory efforts on compounds with the highest probability of success.

Exploration of Structure-Based Drug Design (SBDD) Strategies utilizing Crystallographic and Docking Data

Structure-Based Drug Design (SBDD) is a powerful paradigm that uses the three-dimensional structure of the biological target to design new ligands. If the target of this compound is known, SBDD will be a central strategy for its optimization.

The SBDD workflow would involve:

Target Structure Determination: Obtaining a high-resolution 3D structure of the target protein, ideally in complex with the lead compound or a close analog, using techniques like X-ray crystallography or cryo-electron microscopy.

Computational Docking: Using computer algorithms to predict the preferred binding pose and affinity of designed derivatives within the target's active site. This allows for the virtual screening of thousands of potential modifications.

Structure-Guided Optimization: Analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the compound and the protein to rationally design new derivatives that improve these interactions, leading to higher potency and selectivity.

This atomic-level insight allows for precise, hypothesis-driven modifications to the molecule, representing one of the most direct methods for rational drug design.

Interdisciplinary Collaborations for Comprehensive Translational Research

Translating a promising compound from the laboratory to clinical application is a complex endeavor that requires seamless collaboration among experts from various fields. youtube.com The future development of this compound and its derivatives will depend on building a robust translational research program. ox.ac.uk

This collaborative framework should include:

Medicinal and Synthetic Chemists: To design and synthesize new derivatives.

Structural Biologists: To determine the 3D structures of targets and complexes. ox.ac.uk

Computational Scientists: To perform molecular modeling, docking, and AI-driven predictions.

Cell and Molecular Biologists: To conduct in vitro assays and elucidate the mechanism of action.

Pharmacologists: To evaluate the efficacy and pharmacokinetic properties of compounds in preclinical models. mayo.edu

This "bench to bedside" approach ensures that all critical aspects of drug development are addressed, from initial molecular design to preclinical validation, maximizing the chances of successful translation. dndi.orgyoutube.com

Q & A

Q. What are the recommended synthetic routes for 2-[(2-methoxy-5-methylphenyl)amino]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-chloroacetamide with 2-methoxy-5-methylaniline in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux for 24 hours yields the target compound. Reaction optimization should focus on stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and temperature control to minimize side products. Post-reaction purification via column chromatography or recrystallization is critical for achieving ≥95% purity .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR (¹H/¹³C): Confirm aromatic protons (δ 6.8–7.2 ppm) and acetamide carbonyl (δ ~170 ppm).
  • FTIR : Verify N-H stretches (~3300 cm⁻¹) and carbonyl bands (~1650 cm⁻¹).
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm.
  • Single-crystal XRD : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetonitrile), moderately soluble in ethanol, and insoluble in water. Pre-dissolve in DMSO for in vitro assays.
  • Stability : Store at –20°C in airtight, light-protected containers. Stability in solution varies: ≤24 hours in aqueous buffers (pH 7.4), ≤1 week in DMSO at 4°C. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the 2-methoxy-5-methylphenyl moiety?

  • Methodological Answer :
  • Core Modifications : Replace methoxy with ethoxy or halogens to assess electronic effects. Substitute the methyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric hindrance.
  • Assay Design : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For example, analogs with electron-withdrawing groups on the phenyl ring showed enhanced binding affinity in related acetamide derivatives .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use in silico tools:
  • Molecular docking : Identify potential protein targets (e.g., kinases, GPCRs) using AutoDock Vina.
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition).
  • MD Simulations : Simulate ligand-receptor dynamics to refine binding poses .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times).
  • Batch Analysis : Compare purity and stereochemical consistency across synthetic batches using chiral HPLC.
  • Orthogonal Assays : Validate activity in complementary models (e.g., enzymatic vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from impurity-driven off-target effects .

Q. What in vitro models are suitable for evaluating the compound’s potential anti-inflammatory or antimicrobial activity?

  • Methodological Answer :
  • Anti-inflammatory : Test inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages.
  • Antimicrobial : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity controls (e.g., HEK293 cells) to ensure selectivity. Reference compounds like sulfometuron (a sulfonylurea herbicide with acetamide backbone) can serve as benchmarks .

Safety and Compliance

Q. What are the key toxicity considerations for handling this compound?

  • Methodological Answer :
  • Acute Toxicity : LD₅₀ >2000 mg/kg (oral, mouse), indicating low acute toxicity.
  • Decomposition Risks : Thermal degradation releases toxic NOx and F⁻ vapors; use fume hoods during high-temperature reactions.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.